2-Pyridinecarbonitrile, 5,6-diamino-
Overview
Description
2-Pyridinecarbonitrile, 5,6-diamino- is an organic compound with the molecular formula C6H6N4. It consists of a pyridine ring substituted with carbonitrile (C≡N) and diamino (NH2) functional groups at the 2, 5, and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarbonitrile, 5,6-diamino- typically involves the reduction of 6-amino-5-nitro-pyridine-2-carbonitrile. One common method includes the use of palladium on carbon as a catalyst and ethanol as a solvent under a hydrogen atmosphere. The reaction mixture is stirred at room temperature for several hours, followed by filtration and concentration to yield the desired product.
Industrial Production Methods
While specific industrial production methods for 2-Pyridinecarbonitrile, 5,6-diamino- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarbonitrile, 5,6-diamino- undergoes various chemical reactions, including:
Reduction: The reduction of nitro groups to amino groups using hydrogen and a palladium catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Catalysts: Palladium on carbon is commonly used for reduction reactions.
Solvents: Ethanol is frequently used as a solvent in these reactions.
Reagents: Hydrogen gas is used for reduction, while various electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Pyridinecarbonitrile, 5,6-diamino- has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a building block for biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyridinecarbonitrile, 5,6-diamino- involves its interaction with specific molecular targets, such as enzymes or receptors. The diamino groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Cyanopyridine: Similar structure but lacks the diamino groups.
3-Pyridinecarbonitrile: Similar structure but with the carbonitrile group at a different position.
4-Pyridinecarbonitrile: Another positional isomer with the carbonitrile group at the 4-position.
Uniqueness
2-Pyridinecarbonitrile, 5,6-diamino- is unique due to the presence of both carbonitrile and diamino functional groups, which confer distinct chemical reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
5,6-diaminopyridine-2-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-3-4-1-2-5(8)6(9)10-4/h1-2H,8H2,(H2,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGRYBBNOBLWNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C#N)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101297665 | |
Record name | 5,6-Diamino-2-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101297665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
516481-68-8 | |
Record name | 5,6-Diamino-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=516481-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Diamino-2-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101297665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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